[(3,4-Dichloro-2-methoxyphenyl)sulfonyl](4-pyridylmethyl)amine
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Overview
Description
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is a chemical compound that features a sulfonamide group attached to a dichloromethoxyphenyl ring and a pyridylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 4-pyridylmethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of sulfonyl radicals, while reduction with sodium borohydride can yield the corresponding sulfonamide.
Scientific Research Applications
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3,4-Dichloro-2-methoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The dichloromethoxyphenyl ring and pyridylmethyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichloro-2-methoxyphenyl)sulfonylamine
- 4-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
Uniqueness
(3,4-Dichloro-2-methoxyphenyl)sulfonylamine is unique due to the presence of the pyridylmethyl group, which can enhance its binding interactions with biological targets compared to similar compounds. This structural feature may provide improved pharmacokinetic properties and increased potency in medicinal applications.
Properties
IUPAC Name |
3,4-dichloro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-20-13-11(3-2-10(14)12(13)15)21(18,19)17-8-9-4-6-16-7-5-9/h2-7,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNGKUAICOOSND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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